molecular formula C16H26Br2N2O5 B13405607 (3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide

(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide

Cat. No.: B13405607
M. Wt: 486.2 g/mol
InChI Key: YXGGZCUQRMRPED-CMBGKVADSA-M
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Preparation Methods

The synthesis of Nicotine N-D-Glucoside Bromide Hydrobromide involves the glucosylation of nicotine. The reaction typically requires a glucosyl donor and a catalyst under controlled conditions. .

Chemical Reactions Analysis

Nicotine N-D-Glucoside Bromide Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenation and other substitution reactions can occur under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield nicotine N-oxide derivatives , while reduction could produce reduced nicotine glucosides .

Scientific Research Applications

Nicotine N-D-Glucoside Bromide Hydrobromide is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Nicotine N-D-Glucoside Bromide Hydrobromide involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems. The compound binds to these receptors, leading to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine and acetylcholine .

Comparison with Similar Compounds

Nicotine N-D-Glucoside Bromide Hydrobromide is unique due to its glucoside structure, which differentiates it from other nicotine derivatives. Similar compounds include:

  • Nicotine N-oxide
  • Nicotine sulfate
  • Nicotine polacrilex

These compounds share some pharmacological properties with Nicotine N-D-Glucoside Bromide Hydrobromide but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C16H26Br2N2O5

Molecular Weight

486.2 g/mol

IUPAC Name

(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide

InChI

InChI=1S/C16H25N2O5.2BrH/c1-17-6-3-5-11(17)10-4-2-7-18(8-10)16-15(22)14(21)13(20)12(9-19)23-16;;/h2,4,7-8,11-16,19-22H,3,5-6,9H2,1H3;2*1H/q+1;;/p-1/t11?,12?,13-,14+,15?,16?;;/m1../s1

InChI Key

YXGGZCUQRMRPED-CMBGKVADSA-M

Isomeric SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C([C@H]([C@@H](C(O3)CO)O)O)O.Br.[Br-]

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.Br.[Br-]

Origin of Product

United States

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